molecular formula C27H39N9O9 B594406 Suc-ala-ala-pro-arg-pna CAS No. 131068-47-8

Suc-ala-ala-pro-arg-pna

Cat. No.: B594406
CAS No.: 131068-47-8
M. Wt: 633.663
InChI Key: XHCDPNOVUNAIPA-FVCZOJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of Suc-ala-ala-pro-arg-pna are enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , and peptidyl-prolyl cis/trans-isomerases (PPIases) . These enzymes play crucial roles in various biological processes, including protein degradation and folding .

Mode of Action

This compound interacts with its targets by serving as a substrate . For alpha-chymotrypsin and fungal chymotrypsin-like serine protease, the compound is cleaved, yielding 4-nitroaniline . For PPIases, the compound undergoes cis-trans isomerization of its proline peptide bonds .

Biochemical Pathways

The action of this compound primarily affects the proteolytic pathways and protein folding pathways . The cleavage of the compound by proteases like alpha-chymotrypsin leads to the breakdown of proteins, a crucial process in many biological functions . On the other hand, the isomerization catalyzed by PPIases affects protein folding, which is essential for the proper function of proteins .

Pharmacokinetics

It’s known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), which may influence its bioavailability .

Result of Action

The enzymatic cleavage of this compound by proteases results in the formation of 4-nitroaniline . This process can be used to measure the activity of these enzymes . The isomerization of the compound by PPIases, on the other hand, influences the conformation and, consequently, the function of proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of certain solvents can affect the compound’s solubility and stability . Moreover, the compound’s interaction with its target enzymes can be influenced by factors such as temperature and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

Suc-ala-ala-pro-arg-pna interacts with a range of enzymes, proteins, and other biomolecules. It is known to be a substrate for enzymes such as chymotrypsin . The nature of these interactions often involves the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, its interaction with chymotrypsin can influence cell function by modulating proteolytic activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes. It acts as a substrate for these enzymes, undergoing enzymatic cleavage that leads to the release of p-nitroaniline . This process can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with enzymes. These enzymes, along with any cofactors they may require, can influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-arg-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error .

Chemical Reactions Analysis

Types of Reactions

Suc-ala-ala-pro-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds within the substrate, resulting in the release of p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

Major Products

The primary product of the hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-ala-ala-pro-arg-pna is unique in its specificity for trypsin and other serine proteases, making it a valuable tool for studying these enzymes. Its ability to release a colorimetric product upon hydrolysis allows for easy and accurate quantification of enzyme activity .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCDPNOVUNAIPA-FVCZOJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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